4-Bromo-1,2-dichloro-1,1,2-trifluorobutane
Overview
Description
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane is a halogenated organic compound with the molecular formula C₄H₄BrCl₂F₃ and a molecular weight of 259.88 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions with halogenating agents such as bromine, chlorine, and fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of halogenating agents, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction and oxidation reactions can produce less or more oxidized forms of the compound .
Scientific Research Applications
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to engage in various pathways, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-dichlorobenzene: Another halogenated compound with similar reactivity but different structural properties.
2-Bromo-1,4-dichlorobenzene: Shares similar halogenation but differs in the position of halogen atoms.
4-Bromo-1,1,2-trifluoro-1-butene: A fluorinated building block with distinct reactivity due to the presence of a double bond
Uniqueness
4-Bromo-1,2-dichloro-1,1,2-trifluorobutane is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-bromo-1,2-dichloro-1,1,2-trifluorobutane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLSXROKZJZFCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrCl2F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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